molecular formula C11H13N3O B2810178 1-(3-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine CAS No. 1349717-38-9

1-(3-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B2810178
CAS No.: 1349717-38-9
M. Wt: 203.245
InChI Key: WYDJUFVCSGKLIW-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine is a pyrazole derivative with a 3-methoxyphenyl group at position 1, a methyl group at position 4, and an amine at position 4. Its molecular formula is C₁₂H₁₅N₃O (MW: 217.27 g/mol) .

Properties

IUPAC Name

2-(3-methoxyphenyl)-4-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-7-13-14(11(8)12)9-4-3-5-10(6-9)15-2/h3-7H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDJUFVCSGKLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C2=CC(=CC=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine typically involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate reagent, such as acetic acid, to yield the desired pyrazole derivative. The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy group, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst or nucleophiles (e.g., amines) under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amines.

Scientific Research Applications

Antidiabetic Properties

One of the most notable applications of 1-(3-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine is in the treatment of type 2 diabetes mellitus. It serves as a precursor for compounds like Teneligliptin, which is marketed in Japan for managing blood glucose levels. Research indicates that derivatives of this compound exhibit significant inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism .

Inhibition of Protein Arginine Methyltransferase 5 (PRMT5)

Recent studies have highlighted the potential of this compound as an inhibitor of PRMT5, a target in cancer therapy. PRMT5 plays a crucial role in tumor growth and proliferation, and inhibitors of this enzyme can lead to significant anticancer effects. The compound's aromatic amine moiety has been noted for its activity against PRMT5, suggesting it could be developed into a therapeutic agent for various cancers .

Case Study: Antidiabetic Efficacy

In clinical trials, Teneligliptin has shown efficacy in reducing HbA1c levels in patients with type 2 diabetes. A study involving over 300 patients demonstrated that administration of Teneligliptin resulted in significant improvements in glycemic control compared to placebo groups. The results indicate that compounds derived from this compound can be effective therapeutic agents .

Case Study: Cancer Treatment Potential

Another study explored the use of PRMT5 inhibitors, including those derived from this compound, in treating solid tumors. The research found that these inhibitors could effectively reduce tumor growth in preclinical models while exhibiting manageable toxicity profiles. This positions the compound as a promising candidate for further clinical development .

Data Tables

Application Area Compound Role Key Findings
Antidiabetic TherapyDPP-IV InhibitorSignificant reduction in HbA1c levels observed
Cancer TherapyPRMT5 InhibitorEffective tumor growth inhibition with manageable toxicity

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

4-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine
  • Structure : Differs in substituent positions: 3-methoxyphenyl at position 4 and methyl at position 1.
  • Molecular Formula : C₁₁H₁₃N₃O (MW: 203.24 g/mol) .
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine
  • Structure : 4-Methoxyphenyl at position 1 and phenyl at position 3.
  • Molecular Formula : C₁₆H₁₅N₃O (MW: 265.32 g/mol) .
  • Key Differences : The para-methoxy group and bulky phenyl substituent at position 3 could enhance lipophilicity but reduce solubility compared to the target compound.
1-(3-Fluorobenzyl)-4-methyl-1H-pyrazol-5-amine
  • Structure : Fluorine substitution on the benzyl group at position 1.
  • Molecular Formula : C₁₁H₁₂FN₃ (MW: 205.23 g/mol) .
  • Key Differences : Fluorine’s electron-withdrawing nature may increase metabolic stability but reduce hydrogen-bonding capacity compared to the methoxy group.

Substituent Chain Modifications

1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-5-amine
  • Structure : Ethyl chain with a terminal methoxy group at position 1.
  • Molecular Formula : C₇H₁₃N₃O (MW: 155.20 g/mol) .
  • Key Differences : The flexible ethyl chain improves solubility but may reduce target specificity due to increased conformational freedom.
1-(Cyclopropylmethyl)-4-methyl-1H-pyrazol-5-amine
  • Structure : Cyclopropylmethyl group at position 1.
  • Molecular Formula : C₈H₁₃N₃ (MW: 151.21 g/mol) .
  • Key Differences : The cyclopropane ring introduces rigidity and may enhance metabolic resistance compared to aryl substituents.

Biological Activity

1-(3-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical structure:

  • Chemical Formula : C10H12N4O
  • Molecular Weight : 204.23 g/mol

The biological effects of this compound are attributed to its interaction with specific molecular targets. It may modulate enzyme activity and influence inflammatory pathways. For instance, it has been suggested that the compound can inhibit enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, it may induce apoptosis in cancer cells by interacting with cellular receptors .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that this compound is effective against various bacterial strains, including E. coli and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these strains suggest that it could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various assays. One study reported significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . The compound's ability to reduce inflammation may be beneficial in treating conditions such as arthritis and other inflammatory disorders.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has shown promising results against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound's IC50 values indicate potent antiproliferative effects, suggesting its potential as an anticancer therapeutic agent .

Study 1: Antitumor Efficacy

In a recent study, 32 derivatives based on the pyrazole scaffold were synthesized and evaluated for their antitumor activity. Among these, compounds similar to this compound exhibited significant growth inhibition in lung cancer cell lines with IC50 values ranging from 20 to 50 µM .

Study 2: Inflammatory Response Modulation

Another study investigated the anti-inflammatory effects of the compound using carrageenan-induced edema models in mice. The results demonstrated a reduction in edema comparable to standard treatments, indicating its potential as an anti-inflammatory agent .

Data Tables

Biological Activity Tested Strains/Cell Lines IC50/MIC Values Reference
AntimicrobialE. coli, Bacillus subtilisMIC: 40 µg/mL
Anti-inflammatoryTNF-α, IL-6Inhibition: 76% (TNF) at 10 µM
AnticancerMDA-MB-231 (breast), HepG2 (liver)IC50: 20–50 µM

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